molecular formula C6H11NO4S B1264454 S-(2-Carboxyethyl)-L-cysteine CAS No. 4033-46-9

S-(2-Carboxyethyl)-L-cysteine

Cat. No.: B1264454
CAS No.: 4033-46-9
M. Wt: 193.22 g/mol
InChI Key: FBPINGSGHKXIQA-BYPYZUCNSA-N
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Description

S-(2-Carboxyethyl)-L-cysteine: is an amino acid derivative that features a carboxyethyl group attached to the sulfur atom of L-cysteine

Scientific Research Applications

Chemistry: S-(2-Carboxyethyl)-L-cysteine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the role of cysteine modifications in cellular processes. It can be incorporated into proteins to investigate the effects of carboxyethylation on protein function and stability.

Medicine: The compound has potential therapeutic applications due to its ability to modulate redox states in cells. It may be used in the development of drugs targeting oxidative stress-related diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations to enhance stability and performance.

Safety and Hazards

The safety data sheet for a similar compound, Tris(2-carboxyethyl)phosphine hydrochloride, indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid inhalation of dust and contact with skin and eyes .

Future Directions

The future directions for the study of “S-(2-Carboxyethyl)-L-cysteine” could involve further exploration of its potential as a mild activator of cytoprotective pathways and as a protector from platinum drugs and environmental copper cytotoxicity .

Mechanism of Action

Target of Action

S-(2-Carboxyethyl)-L-cysteine, also known as L-Cysteine, S-(2-carboxyethyl)-, is a cysteine-reactive compound . Cysteine-reactive compounds are emerging as a promising therapeutic means for efficient and sustained targeting of key disease-driving proteins . Understanding target engagement and selectivity is essential for determining optimal dosing and limiting potential on- or off-target toxicity .

Mode of Action

It is known that cysteine-reactive compounds can be optimized in terms of reactivity and selectivity . Extensive profiling of covalent drug candidates remains an important task to confirm target engagement and specificity across tissues . Chemical biology methods such as chemoproteomics survey drug–target interactions directly in cells or lysate .

Biochemical Pathways

It is known that cysteine-reactive compounds can affect various disease-relevant model systems and even patient material . Studying drug target occupancy in such circumstances can help to identify appropriate dosage regimens .

Pharmacokinetics

It is known that the plasma protein binding can be an effective means of improving the pharmacokinetic properties of otherwise short-lived molecules . Using peptide phage display, a series of peptides having the core sequence DICLPRWGCLW that specifically bind serum albumin from multiple species with high affinity have been identified . These peptides bind to albumin with 1:1 stoichiometry at a site distinct from known small molecule binding sites .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, disulfide bonds (S–S), which are stable in physiological environments with low level of GSH but rapidly cleaved in tumor intracellular environment through the thiol–disulfide exchange with redox GSH to facilitate the degradation of carriers and the release of cargoes, are commonly used in the GSH-responsive charge-reversal drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Carboxyethyl)-L-cysteine typically involves the reaction of L-cysteine with 2-bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of L-cysteine attacks the electrophilic carbon of 2-bromoacetic acid, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-Carboxyethyl)-L-cysteine can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiol derivatives, which can further participate in various biochemical reactions.

    Substitution: The carboxyethyl group can be involved in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    L-Cysteine: A naturally occurring amino acid with a thiol group.

    N-Acetyl-L-cysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.

    S-Methyl-L-cysteine: A derivative of L-cysteine with a methyl group attached to the sulfur atom.

Uniqueness: S-(2-Carboxyethyl)-L-cysteine is unique due to the presence of the carboxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool in studying protein modifications and developing therapeutic agents targeting oxidative stress.

Properties

IUPAC Name

(2R)-2-amino-3-(2-carboxyethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPINGSGHKXIQA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193329
Record name S-(2-Carboxyethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4033-46-9
Record name S-(2-Carboxyethyl)cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4033-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Carboxyethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Carboxyethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2-carboxyethyl)-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name S-(2-CARBOXYETHYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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